

Application Note: Protocol for Friedel-Crafts Reaction in the Synthesis of Empagliflozin

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Compound of Interest

Compound Name:	(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
	an
Cat. No.:	B161072

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to aromatic rings. In the industrial synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor, the Friedel-Crafts reaction is a critical step for constructing the diarylmethane core structure. This is typically achieved through the acylation of an aromatic substrate, such as fluorobenzene or phenetole, with a substituted benzoyl chloride, followed by reduction of the resulting diarylketone. This application note provides detailed protocols for this key synthetic transformation, summarizing various reported methodologies and their associated quantitative data.

Experimental Protocols

The synthesis of the diarylketone intermediate for Empagliflozin via Friedel-Crafts acylation generally involves two main steps: the formation of the acyl chloride from the corresponding carboxylic acid, and the subsequent Lewis acid-catalyzed acylation of an aromatic ring.

Protocol 1: Aluminum Trichloride ($AlCl_3$) Catalyzed Friedel-Crafts Acylation

This protocol is a widely employed method utilizing the strong Lewis acid, aluminum trichloride.

Step 1: Preparation of the Acyl Chloride

- To a solution of 5-bromo-2-chlorobenzoic acid or 5-iodo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[\[1\]](#)
- Add oxalyl chloride or thionyl chloride dropwise to the mixture at a controlled temperature, typically below 30°C.[\[1\]](#)[\[2\]](#)
- Stir the reaction mixture at room temperature until the conversion to the acyl chloride is complete.
- The resulting acyl chloride solution can be used directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure.[\[3\]](#)

Step 2: Friedel-Crafts Acylation

- In a separate reaction vessel, prepare a slurry of aluminum trichloride (AlCl_3) in a solvent such as dichloromethane or fluorobenzene itself.[\[4\]](#)[\[5\]](#)
- Cool the suspension to a temperature between 0°C and room temperature.
- Slowly add the previously prepared acyl chloride solution to the AlCl_3 suspension.[\[5\]](#)
- Add the aromatic substrate (e.g., fluorobenzene, ethoxybenzene, or anisole) to the reaction mixture.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 20°C) for a period of 2 to 18 hours, monitoring for completion.[\[2\]](#)[\[5\]](#)
- Upon completion, carefully quench the reaction by pouring the mixture into ice water.[\[3\]](#)[\[5\]](#)
- Separate the organic layer, wash it with water, and then concentrate it to obtain the crude diarylketone product.[\[5\]](#)
- The product can be further purified by crystallization.[\[6\]](#)

Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Friedel-Crafts Acylation

This method offers an alternative to AlCl₃, sometimes resulting in cleaner reactions.[3]

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

- Dissolve 5-bromo-2-chlorobenzoic acid in dichloromethane.
- Add a catalytic amount of DMF.
- Add oxalyl chloride (approx. 1.1 equivalents) dropwise at a low temperature (e.g., 6°C).[3]
- Stir the mixture for 2 hours at the same temperature and then for 10 hours at 25°C.[3]
- Evaporate the solvent to obtain the crude acyl chloride, which is then re-dissolved in dichloromethane for the next step.[3]

Step 2: Friedel-Crafts Acylation

- To the solution of the acyl chloride in dichloromethane, add a solution of titanium tetrachloride (TiCl₄) (approx. 1.5 equivalents) in dichloromethane at 10–12°C.[3]
- Stir the resulting mixture for 15 minutes at the same temperature.
- Add phenetole (ethoxybenzene) (approx. 1.0 equivalent) at 5–8°C over 15 minutes.[3]
- Stir the reaction for 2 hours at 5–8°C and then for an additional 2 hours at 25°C.[3]
- Quench the reaction by pouring the mixture into ice water.[3]
- Separate the organic phase and evaporate the solvent to yield the crude diarylketone product.[3]

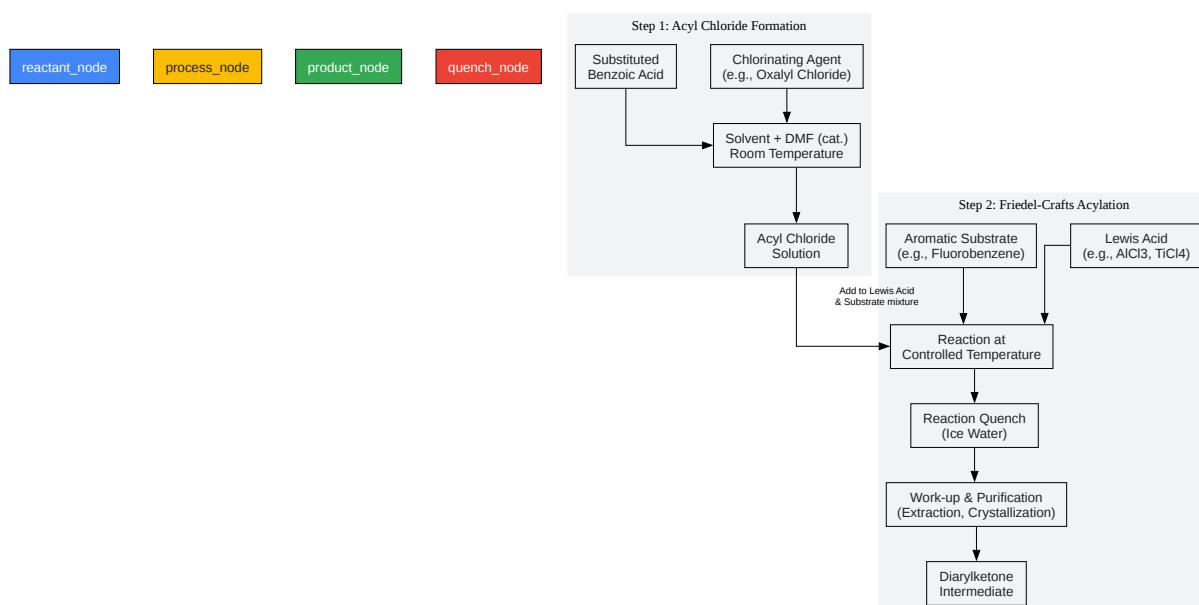
Data Presentation: Summary of Reaction Conditions

The following table summarizes the quantitative data from various reported protocols for the Friedel-Crafts acylation step in the synthesis of Empagliflozin intermediates.

Reactant 1 (Acyl Source)	Reactant 2 (Aromatic)	Lewis Acid	Solvent	Temp.	Time	Yield	Reference
5-iodo-2-chlorobenzoyl chloride	Fluorobenzene	Not specified	Not specified	Not specified	Not specified	94%	[6]
5-bromo-2-chlorobenzoyl chloride	Phenetole	TiCl ₄	Dichloromethane	5-25°C	4 hours	Not specified	[3]
5-bromo-2-chlorobenzoyl chloride	Ethoxybenzene (Phenetole)	AlCl ₃ or AlBr ₃	Dichloromethane	Not specified	Not specified	Not specified	[4]
5-bromo-2-chlorobenzoyl chloride	Anisole	AlCl ₃	Dichloromethane	20°C (preferred)	6 hours (preferred)	>99% Purity	[2]
Compound II (Acyl Chloride)	Fluorobenzene	AlCl ₃	Fluorobenzene	Room Temp.	Not specified	Not specified	[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation protocol.

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Caption: Workflow for Friedel-Crafts acylation in Empagliflozin synthesis.

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